2-[2-Chloro-6-ethoxy-4-(methylaminomethyl)phenoxy]acetamide;hydrochloride
Description
2-[2-Chloro-6-ethoxy-4-(methylaminomethyl)phenoxy]acetamide;hydrochloride is a chemical compound with a complex structure that includes a chloro, ethoxy, and methylaminomethyl group attached to a phenoxyacetamide backbone
Properties
IUPAC Name |
2-[2-chloro-6-ethoxy-4-(methylaminomethyl)phenoxy]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3.ClH/c1-3-17-10-5-8(6-15-2)4-9(13)12(10)18-7-11(14)16;/h4-5,15H,3,6-7H2,1-2H3,(H2,14,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULGKUJGYAWBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC)Cl)OCC(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-6-ethoxy-4-(methylaminomethyl)phenoxy]acetamide;hydrochloride typically involves multiple steps, starting with the preparation of the phenoxyacetamide backbone. The process may include:
Nucleophilic Substitution: Introduction of the chloro group via a nucleophilic substitution reaction.
Ethoxylation: Addition of the ethoxy group under controlled conditions.
Methylaminomethylation: Introduction of the methylaminomethyl group through a series of reactions involving methylamine and formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-6-ethoxy-4-(methylaminomethyl)phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phenol derivative, while substitution with an amine could produce an amide derivative.
Scientific Research Applications
2-[2-Chloro-6-ethoxy-4-(methylaminomethyl)phenoxy]acetamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-6-ethoxy-4-(methylaminomethyl)phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Chloro-6-ethoxy-4-(aminomethyl)phenoxy]acetamide
- 2-[2-Chloro-6-ethoxy-4-(dimethylaminomethyl)phenoxy]acetamide
Uniqueness
2-[2-Chloro-6-ethoxy-4-(methylaminomethyl)phenoxy]acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
